molecular formula C14H21NO B1352273 2-(4-Ethoxyphenyl)azepane CAS No. 383129-32-6

2-(4-Ethoxyphenyl)azepane

Cat. No. B1352273
M. Wt: 219.32 g/mol
InChI Key: DMMRUUPDPAVQQH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)azepane is a compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of azepane-based compounds, such as 2-(4-Ethoxyphenyl)azepane, is based on different synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring continues to be a challenge for synthetic organic chemists due to its significant relevance in various biological activities .


Molecular Structure Analysis

The molecular structure of 2-(4-Ethoxyphenyl)azepane consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .


Chemical Reactions Analysis

The synthesis of the azepane ring, a key component of 2-(4-Ethoxyphenyl)azepane, involves various synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Hydroxylated Unsaturated Azepanes Synthesis : A convenient method for constructing dihydroxylated unsaturated azepanes with ethoxycarbonyl or cyano groups at C-2 has been developed, originating from a pent-4-enal synthon derived from d-xylose. This process involves conjugate addition and ring-closing metathesis (RCM) as key steps, highlighting the synthetic utility of azepanes in organic chemistry (Goumain et al., 2012).
  • Azepane Ionic Liquids : Azepane has been utilized to synthesize a new family of room-temperature ionic liquids. These substances, derived from azepane and various bromoalkanes or bromoalkoxyalkanes, exhibit promising properties for applications in green chemistry and material science due to their low viscosities and high conductivities (Belhocine et al., 2011).

Pharmacological Applications

  • Protein Kinase B (PKB) Inhibitors : Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), demonstrating the potential of azepane scaffolds in the development of new therapeutic agents. These compounds showed significant in vitro inhibitory activity, with modifications leading to improved plasma stability and high activity, indicating their utility in drug discovery efforts (Breitenlechner et al., 2004).
  • Histamine H3 Receptor Ligands : Biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and evaluated for their binding properties at the human histamine H3 receptor, with several compounds showing high affinity and potential as antagonists. These findings underscore the pharmaceutical relevance of azepane derivatives in the development of new treatments for disorders related to the histamine H3 receptor (Łażewska et al., 2017).

Material Science and Chemical Analysis

  • Ionic Liquids and Electrochemical Applications : Azepanium ionic liquids, synthesized from azepane, show extremely wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes. Their synthesis and properties are tailored for specific applications, indicating the versatility of azepane derivatives in material science (Belhocine et al., 2011).

Safety And Hazards

2-(4-Ethoxyphenyl)azepane may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Azepane-based compounds continue to play a significant role due to their different biological activities. New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

2-(4-ethoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRUUPDPAVQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)azepane

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